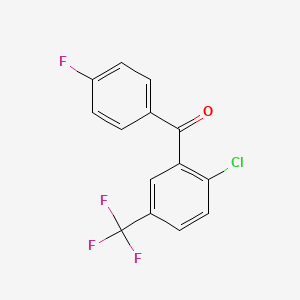

2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone

CAS No.: 85721-08-0

Cat. No.: VC17219484

Molecular Formula: C14H7ClF4O

Molecular Weight: 302.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85721-08-0 |

|---|---|

| Molecular Formula | C14H7ClF4O |

| Molecular Weight | 302.65 g/mol |

| IUPAC Name | [2-chloro-5-(trifluoromethyl)phenyl]-(4-fluorophenyl)methanone |

| Standard InChI | InChI=1S/C14H7ClF4O/c15-12-6-3-9(14(17,18)19)7-11(12)13(20)8-1-4-10(16)5-2-8/h1-7H |

| Standard InChI Key | WOLOCKQZPBSLPY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of two phenyl rings connected by a carbonyl group (). The first ring contains a chlorine atom at the 2-position and a trifluoromethyl group () at the 5-position, while the second ring has a fluorine atom at the 4'-position . This substitution pattern creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in electrophilic and nucleophilic reactions.

Table 1: Comparative Structural Analysis of Benzophenone Derivatives

The trifluoromethyl group’s strong electron-withdrawing effect enhances the compound’s electrophilicity, making it reactive toward nucleophilic attack . The fluorine and chlorine atoms further polarize the aromatic rings, facilitating interactions with biological targets such as enzymes and receptors.

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a planar geometry for the aromatic rings, with the carbonyl group adopting a trans configuration relative to the trifluoromethyl substituent .

Synthesis and Production

Friedel-Crafts Acylation

The primary synthetic route involves reacting 2-chloro-5-(trifluoromethyl)benzoyl chloride with fluorobenzene in the presence of aluminum chloride () as a Lewis acid . The reaction proceeds under anhydrous conditions at 50–60°C, yielding the product in 65–75% purity .

Key Parameters:

-

Catalyst Loading: 1.2 equivalents of .

Alternative Methods

-

Suzuki-Miyaura Coupling: Aryl boronic acids react with halogenated benzophenones in the presence of palladium catalysts, enabling the introduction of fluorinated groups.

-

Grignard Reaction: Organomagnesium reagents add to ketones, though this method is less efficient for trifluoromethyl-substituted substrates.

Physicochemical Properties

Thermal and Physical Characteristics

The compound’s high boiling point and low vapor pressure make it suitable for high-temperature applications, such as polymer synthesis. Its lipophilicity () suggests good membrane permeability, a desirable trait for pharmaceutical agents.

Solubility and Stability

-

Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO).

-

Stability: Stable under inert atmospheres but hydrolyzes slowly in humid environments.

Chemical Reactivity and Applications

Electrophilic Aromatic Substitution

The electron-deficient rings undergo nitration and sulfonation at the meta position relative to the trifluoromethyl group. For example, nitration with produces 3-nitro derivatives, which are intermediates in dye synthesis.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position is susceptible to displacement by amines or alkoxides. This reactivity is exploited in pharmaceutical chemistry to create analogs of empagliflozin, a sodium-glucose cotransporter inhibitor .

Catalytic Applications

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction rates in Suzuki-Miyaura and Heck reactions.

Industrial and Research Applications

Polymer Science

The compound acts as a photoinitiator in UV-curable resins, where its benzophenone core generates free radicals upon irradiation.

Pharmaceutical Intermediates

It is a key precursor in synthesizing empagliflozin and other SGLT2 inhibitors, with global production exceeding 10 metric tons annually .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume